molecular formula C16H26N2O6S B2593175 N-(2-(N,N-bis(2-methoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899739-26-5

N-(2-(N,N-bis(2-methoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

Cat. No. B2593175
CAS RN: 899739-26-5
M. Wt: 374.45
InChI Key: UTNKVSYXMQDKPM-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

Scientific Research Applications

Chemical Synthesis and Reactions

  • N-(2-(N,N-bis(2-methoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is used in various chemical synthesis and reaction studies. For instance, its derivatives have been explored in the synthesis of organophosphorus compounds, specifically in the formation of heterocyclic phosphorus compounds through reactions with different benzoic acids and their derivatives (El‐Barbary & Lawesson, 1981).

Catalysis

  • This compound is involved in catalytic processes, such as in Rhodium(III)-catalyzed chemodivergent annulations. These processes utilize C-H activation, demonstrating the compound's role in facilitating diverse and redox-neutral chemical reactions (Xu, Zheng, Yang, & Li, 2018).

Metabolic Studies

  • Metabolic transformation studies involve this compound, where its transformation products in biological systems are examined. For example, research has explored its transformation in rabbits, identifying various metabolites formed after administration (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Pharmacology and Drug Development

  • It plays a role in pharmacological research, particularly in the synthesis and evaluation of new drugs. Studies have examined its derivatives for inhibitory effects on certain biological processes, such as angiogenesis, which is crucial in the development of anti-cancer therapies (Newman et al., 2004).

Material Science

  • In material science, derivatives of this compound are used in the synthesis of novel materials, such as thin-film composite nanofiltration membranes, indicating its relevance in environmental and chemical engineering applications (Liu et al., 2012).

Biochemistry

  • Biochemical studies utilize this compound in the synthesis of enzyme inhibitors. For example, its derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase, demonstrating its potential in the development of new therapeutic agents (Arslan, Çakır, & Uğraş, 2002).

Analytical Chemistry

  • This compound is also significant in analytical chemistry, where it is used in studies focused on chromatographic separation and identification of chemical compounds (Lehtonen, 1983).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, sulfonamide antibiotics work by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

properties

IUPAC Name

N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6S/c1-22-11-9-18(10-12-23-2)25(20,21)13-8-17-16(19)14-4-6-15(24-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNKVSYXMQDKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(N,N-bis(2-methoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

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